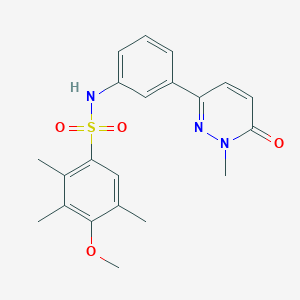

4-methoxy-2,3,5-trimethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-2,3,5-trimethyl-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-13-11-19(14(2)15(3)21(13)28-5)29(26,27)23-17-8-6-7-16(12-17)18-9-10-20(25)24(4)22-18/h6-12,23H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPORNHKWLCVAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-2,3,5-trimethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and inflammation modulation. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzenesulfonamide moiety and a pyridazinone derivative. Its molecular formula is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 342.41 g/mol. The presence of methoxy and trimethyl groups suggests potential lipophilicity, which may influence its bioavailability and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of:

- Anticancer Activity : Studies have shown that derivatives with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been explored, particularly through phosphodiesterase (PDE) inhibition.

Anticancer Activity

Recent research indicates that compounds related to this compound demonstrate potent anticancer properties. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-Methoxy Derivative | A549 | 0.02 | Induces apoptosis via caspase activation |

| 4-Methoxy Derivative | MCF7 | 0.04 | Inhibits cell cycle progression |

| 4-Methoxy Derivative | HCT116 | 0.06 | Modulates PI3K/Akt signaling pathway |

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of key signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been linked to its role as a PDE inhibitor. PDEs are critical in regulating cyclic AMP (cAMP) levels within cells, which in turn affects inflammatory responses.

Key Findings:

- PDE Inhibition : The compound has been shown to inhibit PDE4 isoforms selectively, leading to increased cAMP levels that can suppress pro-inflammatory cytokines such as IL-4 and IL-5 .

- In Vivo Studies : In animal models, the compound demonstrated efficacy in reducing allergen-induced eosinophilia and airway hyperreactivity (AHR), suggesting its potential application in treating asthma and other inflammatory conditions .

Case Studies

Several case studies have highlighted the efficacy of similar sulfonamide derivatives:

- Case Study on Asthma Models : In A/J mice subjected to allergen exposure, treatment with a related sulfonamide significantly reduced eosinophil accumulation in bronchoalveolar lavage fluid (BALF), indicating effective modulation of airway inflammation.

- Cancer Cell Line Studies : In vitro studies using A549 and HCT116 cell lines showed that treatment with the compound resulted in significant reductions in cell viability compared to controls, supporting its potential as an anticancer agent.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Preliminary studies suggest that it shows lower minimum inhibitory concentrations (MIC) compared to traditional antibiotics, indicating its potential as an effective antimicrobial agent.

Cancer Treatment

The compound has demonstrated cytotoxic effects on several cancer cell lines. In vitro studies have shown that it induces apoptosis and inhibits cell proliferation in cancer cells. The mechanism involves the disruption of metabolic pathways essential for cancer cell survival. Case studies highlight its effectiveness in specific cancer types, outperforming some standard chemotherapeutic agents.

Anti-inflammatory Effects

4-Methoxy-2,3,5-trimethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide has also been studied for its anti-inflammatory properties. In animal models of inflammatory diseases such as arthritis, the compound reduced swelling and pain scores significantly compared to control groups.

Antimicrobial Efficacy

A study evaluated the compound's activity against MRSA and other resistant bacterial strains. Results indicated that it had a lower MIC than conventional antibiotics, suggesting its potential for treating infections caused by resistant organisms.

Cancer Cell Line Studies

In vitro assays using human cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.

Inflammatory Disease Models

In models of arthritis, administration of the compound resulted in decreased inflammation and pain scores compared to control treatments.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced metabolic enzyme activity | |

| Antimicrobial | Effective against MRSA | |

| Anti-inflammatory | Decreased inflammation in animal models |

Outcomes from Case Studies

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |

| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |

| Inflammatory Models | Animal testing | Reduced swelling and pain scores |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

3-((((2R,3R,4R,5R)-2-((Bis(4-Methoxyphenyl)(Phenyl)Methoxy)Methyl)...Tetrahydrofuran-3-yl)Oxy)-(Diisopropylamino)Phosphino)Propanenitrile (Compound 9) Structural Differences:

- The pyridazinone in the target compound is replaced by a pyrimidin-4-one (a six-membered ring with nitrogen atoms at positions 1 and 3).

- The sulfonamide group is absent; instead, a phosphino-cyanoethyl group and a terpene-derived thioether are present. Functional Implications:

Celecoxib (COX-2 Inhibitor)

- Structural Differences :

- Celecoxib has a pyrazole ring instead of pyridazinone and a sulfonamide group attached to a trifluoromethylphenyl group. Functional Implications:

- The trifluoromethyl group enhances lipophilicity and target affinity, whereas the methoxy and methyl groups in the target compound may modulate solubility and metabolic stability.

Sulfonamide-Based Carbonic Anhydrase Inhibitors (e.g., Acetazolamide)

- Structural Differences :

- Acetazolamide features a thiadiazole ring instead of pyridazinone. Functional Implications:

- Thiadiazole-containing sulfonamides exhibit stronger zinc-binding affinity in carbonic anhydrase active sites, while pyridazinone derivatives may prioritize alternative binding modes.

Comparative Data Table

Research Findings and Methodological Insights

- Structural Analysis: The target compound’s crystallographic data (if available) would likely be refined using SHELXL, a program optimized for small-molecule precision . Its pyridazinone ring geometry (bond lengths, angles) could be compared to pyrimidinones or pyrazoles using ORTEP for Windows for visualization .

- Synthetic Challenges: Unlike Compound 9, which employs a tert-butyldimethylsilyl (TBS) protecting group and phosphoramidite chemistry , the target compound’s synthesis may require regioselective sulfonamide coupling and pyridazinone cyclization.

- Binding Affinity Predictions: The pyridazinone’s ketone and adjacent nitrogen atoms may act as hydrogen-bond acceptors/donors, akin to pyrimidinone in Compound 9 but with distinct spatial arrangements affecting target selectivity.

Q & A

Q. Optimization Methodology :

- Use Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, fractional factorial designs can reduce the number of trials while identifying critical factors .

- Monitor reaction progress via HPLC-MS to detect side products (e.g., de-methylated intermediates) and adjust protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl protection) .

Advanced: How can computational reaction path search methods improve the synthesis design?

Answer:

Advanced computational frameworks, such as quantum chemical reaction path searches , can predict transition states and intermediates, enabling de novo route design:

- Reaction Mechanism Elucidation : Density Functional Theory (DFT) calculations can model the activation energy for key steps (e.g., sulfonamide formation or pyridazinone ring closure), identifying rate-limiting steps .

- Condition Optimization : Machine learning models trained on experimental datasets (e.g., solvent effects, catalyst performance) can propose optimal conditions. For instance, ICReDD’s workflow combines computational predictions with high-throughput validation to reduce trial-and-error experimentation .

- Side Reaction Mitigation : Transition state analysis can predict competing pathways (e.g., oxidation of the methoxy group) and guide protective group strategies .

Basic: What analytical techniques are essential for confirming the compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular formula (e.g., distinguishing between C₂₃H₂₅N₃O₄S and isomers) .

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects, critical for structure-activity relationship (SAR) studies .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Answer:

Conflicting bioactivity data often arise from variability in:

- Assay Conditions : Differences in cell lines, enzyme isoforms, or buffer pH (e.g., sulfonamide pKa affects target binding).

- Compound Purity : Trace impurities (e.g., de-methylated byproducts) can antagonize or enhance activity.

Q. Resolution Strategies :

- Orthogonal Assays : Validate hits using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., proliferation IC₅₀) to confirm target engagement .

- Batch Consistency Analysis : Compare multiple synthetic batches via LC-MS purity checks and quantitative NMR (qNMR) to exclude impurity-driven effects .

- Meta-Analysis : Use cheminformatics tools to correlate structural features (e.g., logP, polar surface area) with activity trends across datasets .

Basic: What are common functionalization strategies for the benzenesulfonamide core to enhance bioactivity?

Answer:

- Electrophilic Aromatic Substitution : Introduce halogens (e.g., Cl, Br) at the 2- or 4-position of the benzene ring to improve target binding via hydrophobic interactions .

- Sulfonamide Modification : Replace the sulfonamide group with sulfonylurea or sulfamate to modulate acidity and membrane permeability .

- Pyridazinone Ring Functionalization : Add electron-withdrawing groups (e.g., nitro) to the pyridazinone moiety to enhance metabolic stability .

Advanced: How can molecular dynamics (MD) simulations model the compound’s interactions with biological targets?

Answer:

- Binding Pose Prediction : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Glide , guided by crystal structures of homologous targets.

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities and identify critical residues (e.g., hinge-region hydrogen bonds in kinases) .

- Solvent Effects : Simulate explicit water molecules to assess the impact of solvation/desolvation on binding kinetics .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

- Binary Solvent Mixtures : Use ethanol/water or acetone/heptane gradients to balance solubility and polarity.

- Temperature Ramping : Slowly cool from 60°C to 4°C to promote crystal nucleation.

- Seeding : Introduce microcrystals from prior batches to ensure polymorph consistency .

Advanced: How do substituent electronic effects influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Electron-Donating Groups (EDGs) : Methoxy groups increase electron density on the benzene ring, accelerating oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Steric Hindrance : Ortho-methyl groups on the benzene ring can slow coupling efficiency by blocking catalyst access. Mitigate using bulkier ligands (e.g., XPhos) .

- Computational Screening : Use DFT to calculate Fukui indices and predict reactive sites for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.